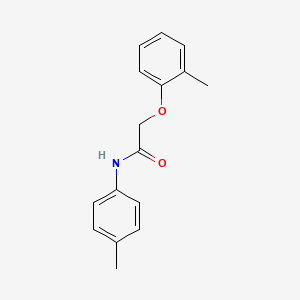

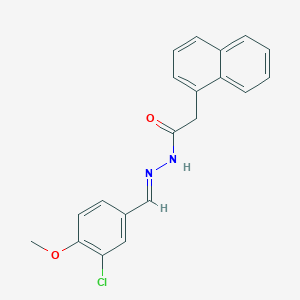

![molecular formula C17H25N3O2S B5577236 1-(2-氨基-2-氧代乙基)-N-甲基-N-[3-(甲硫基)苯甲基]-4-哌啶甲酰胺](/img/structure/B5577236.png)

1-(2-氨基-2-氧代乙基)-N-甲基-N-[3-(甲硫基)苯甲基]-4-哌啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives, such as the one , often involves multi-step chemical processes that aim to introduce various functional groups to the piperidine backbone. A notable example includes the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which have been evaluated for their anti-acetylcholinesterase activity. This synthesis highlights the importance of substituent variation for enhancing biological activity, where the introduction of a bulky moiety or a phenyl group at strategic positions significantly increases the compound's activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their chemical reactivity and interaction with biological targets. Advanced spectroscopic and computational methods, such as FT-IR, FT-Raman, UV-Vis, and NMR, along with density functional theory (DFT), are employed to elucidate their structure. These analyses provide insights into the optimized geometrical parameters, vibrational assignments, and the conformational preferences of the molecule. Such detailed structural information supports the design and development of more potent derivatives with desired biological activities (Janani et al., 2020).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions that modify their structure and, consequently, their chemical and biological properties. For instance, the reactivity of piperidine derivatives with other chemical entities, such as isothiocyanates, leads to the formation of compounds with different chemical structures and potential therapeutic applications. The specific reactivity of these compounds under different conditions underscores the versatility of piperidine derivatives in chemical synthesis and drug design (Pragst et al., 1988).

科学研究应用

分布和代谢

一项关于食欲素 1 和 2 受体拮抗剂 SB-649868 的研究重点阐述了其在人体内的代谢和分布。该化合物虽然不同,但具有与哌啶衍生物相同的结构基序,并提供了对类似化合物如何在体内被处理的见解。研究发现,SB-649868 主要通过粪便排出,尿液排泄最少,代谢广泛,血浆中存在清除缓慢的代谢物。这表明存在一种复杂的代谢途径,可能适用于类似的哌啶衍生物 (Renzulli 等,2011)。

药代动力学和毒理学

对 L-735,524(一种有效的 HIV-1 蛋白酶抑制剂)在人尿中的代谢和药代动力学的研究提供了对具有复杂结构的化合物(包括哌啶和甲酰胺基团)的代谢途径和排泄模式的见解。它显示出广泛的代谢和微小的消除途径,这可能与理解相关化合物的药代动力学有关 (Balani 等,1995)。

属性

IUPAC Name |

1-(2-amino-2-oxoethyl)-N-methyl-N-[(3-methylsulfanylphenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S/c1-19(11-13-4-3-5-15(10-13)23-2)17(22)14-6-8-20(9-7-14)12-16(18)21/h3-5,10,14H,6-9,11-12H2,1-2H3,(H2,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVKOTHHQREPSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)SC)C(=O)C2CCN(CC2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5577153.png)

![N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B5577176.png)

![rac-(1S,5R)-6-(3-methylbut-2-en-1-yl)-3-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5577184.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5577199.png)

![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)

![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)

![(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)